![molecular formula C29H50O3 B1150938 (8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol CAS No. 289056-24-2](/img/structure/B1150938.png)
(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol is an organic compound belonging to the group of phytosterols. It is a white to light yellow crystalline solid and is known for its presence in various plant sources . This compound is characterized by its three hydroxyl groups attached to the stigmast-5-ene backbone, making it a significant molecule in the study of natural sterols.
科学的研究の応用
(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol has several applications in scientific research:
Chemistry: It is used to study the properties and reactions of natural sterols.
Biology: Researchers utilize this compound to understand the role of sterols in plant physiology and metabolism.
Safety and Hazards
作用機序
Target of Action
This compound is a type of sterol, which are known to interact with a variety of cellular components, including membrane lipids and proteins
Mode of Action
As a sterol, it may interact with cellular membranes, influencing their fluidity and function . It could also potentially interact with specific proteins, altering their activity. More research is needed to elucidate the exact mechanisms.
Biochemical Pathways
The specific biochemical pathways affected by 3,7,16-Trihydroxystigmast-5-ene are currently unknown . Sterols are known to play key roles in various biological processes, including cell signaling, membrane integrity, and lipid metabolism
Pharmacokinetics
Its solubility in various solvents suggests it may be well-absorbed in the body . .
Result of Action
Given its structural similarity to other sterols, it may influence cell membrane integrity and function, as well as potentially modulate the activity of certain proteins
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,7,16-Trihydroxystigmast-5-ene . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . More research is needed to understand these influences.
生化学分析
Biochemical Properties
3,7,16-Trihydroxystigmast-5-ene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases. These interactions are crucial for the conversion of steroids into their active or inactive forms. Additionally, 3,7,16-Trihydroxystigmast-5-ene may bind to specific receptors, influencing cellular signaling pathways and metabolic processes .
Cellular Effects
3,7,16-Trihydroxystigmast-5-ene has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of 3,7,16-Trihydroxystigmast-5-ene involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and cellular function. For example, 3,7,16-Trihydroxystigmast-5-ene may inhibit certain enzymes involved in steroid metabolism, thereby altering the levels of active steroids in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7,16-Trihydroxystigmast-5-ene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,7,16-Trihydroxystigmast-5-ene remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of 3,7,16-Trihydroxystigmast-5-ene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, 3,7,16-Trihydroxystigmast-5-ene may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
3,7,16-Trihydroxystigmast-5-ene is involved in several metabolic pathways, including steroid metabolism. The compound interacts with enzymes such as hydroxysteroid dehydrogenases, which play a crucial role in converting steroids into their active or inactive forms. These interactions can influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis. Understanding these pathways is essential for elucidating the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3,7,16-Trihydroxystigmast-5-ene within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, 3,7,16-Trihydroxystigmast-5-ene may accumulate in certain tissues or cellular compartments, influencing its localization and activity. Understanding these processes is essential for predicting the compound’s effects in vivo .
Subcellular Localization
The subcellular localization of 3,7,16-Trihydroxystigmast-5-ene is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 3,7,16-Trihydroxystigmast-5-ene is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol can be obtained through natural plant extraction or synthesized via multi-step chemical reactions. The synthetic route typically involves selective oxidation, epoxidation, and selective reduction of sterol precursors . Industrial production methods often rely on the extraction from plant materials, followed by purification processes to achieve the desired purity levels.
化学反応の分析
(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Halogenation and nitration are examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones or carboxylic acids, while reduction typically results in alcohols.
類似化合物との比較
(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol can be compared with other similar phytosterols, such as:
- Ergosta-5,24(28)-dien-3β,7α-diol
- Ergosta-5,24(28)-dien-3β,7β,16β-triol
- Stigmast-5-ene-3β,7α,16β-triol
These compounds share structural similarities but differ in the number and position of hydroxyl groups, which can influence their biological activity and applications . The unique arrangement of hydroxyl groups in this compound makes it distinct in its interactions and effects.
特性
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19-,21?,22+,23+,24?,25?,26-,27+,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYNPKRIFCZGN-DZBXCDHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/no-structure.png)
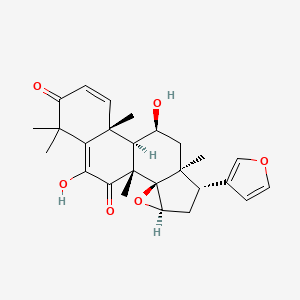
![[(2S,8R,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1150857.png)
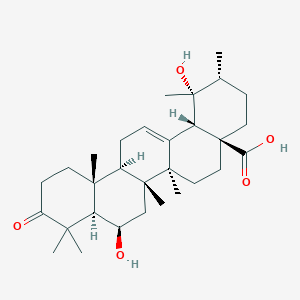
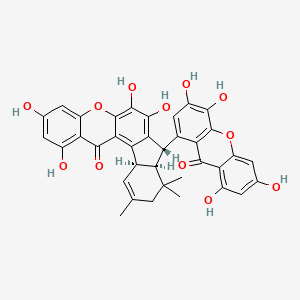
![(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1150874.png)
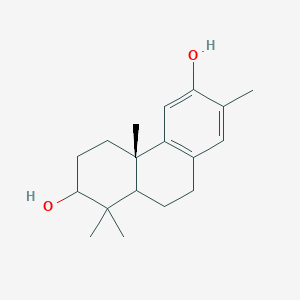
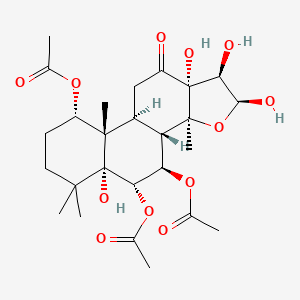
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol](/img/structure/B1150879.png)
